molecular formula C21H26N4O4 B2530661 2-(3,4-dimethoxyphenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one CAS No. 2176201-97-9

2-(3,4-dimethoxyphenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one

Cat. No.: B2530661
CAS No.: 2176201-97-9
M. Wt: 398.463
InChI Key: GDVGDGOVGCFWRH-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one is a useful research compound. Its molecular formula is C21H26N4O4 and its molecular weight is 398.463. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound 2-(3,4-dimethoxyphenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one is involved in the synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety. These derivatives were synthesized in a good yield by a simple and efficient method, involving the reaction of enaminones with urea and different substituted benzaldehydes in the presence of glacial acetic acid (Bhat et al., 2018).

Spectral Analysis and Biological Activity

Another study focused on the synthesis and spectral analysis of an array of novel 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines. These compounds were synthesized from the respective (E)-1-4-morpholinophenyl)-3-aryl-prop-2-en-1-ones by treatment with guanidine nitrate. The biological activities of pyrimidine derivatives, including their potential as adenosine receptor antagonists, kinase inhibitors, and other medicinally relevant activities, were highlighted, showcasing the versatility of morpholine derivatives in pharmaceutical applications (Thanusu et al., 2010).

Antimicrobial Activity

The antimicrobial activity of novel pyrimidines and thiazolidinones synthesized from 1-(4-morpholinophenyl) ethanone was also investigated. The synthesis involved condensation with aryl aldehydes and cyclization with guanidine hydrochloride, demonstrating the compound's role in creating antimicrobial agents (Merugu et al., 2010).

Coordination Chemistry

In coordination chemistry, neutral complexes of gallium di-iodide containing Ga-Ga bonds were prepared using morpholine among other ligands. This study shows the application of the morpholine moiety in developing complex chemical structures with significant implications for materials science and catalysis (Beamish et al., 1991).

Antitumor/Anticancer Activity

Synthesis and evaluation of novel O-Mannich bases of 4,6-diaryl-3,4-dihydropyrimidine-2(1H)-ones for their in vitro and in vivo antitumor/anticancer activity provided insights into the therapeutic potential of compounds containing the morpholine moiety. This research contributes to the ongoing search for effective cancer treatments (Venkateshwarlu et al., 2014).

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c1-27-17-6-5-15(12-18(17)28-2)13-19(26)25-7-3-4-16-14-22-21(23-20(16)25)24-8-10-29-11-9-24/h5-6,12,14H,3-4,7-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVGDGOVGCFWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCCC3=CN=C(N=C32)N4CCOCC4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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